2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl (-S-) linker to an acetamide group. Key structural features include:
- A 1H-pyrrol-1-yl group at the 4-position, contributing to aromatic stacking and hydrogen-bonding capabilities.
- The acetamide moiety is further substituted with a 2-methoxy-5-methylphenyl group, which modulates solubility and pharmacokinetic properties.
This structure is optimized for biological activity, with the triazole and acetamide motifs commonly associated with antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-15-9-10-19(30-2)18(13-15)24-20(29)14-31-22-26-25-21(16-7-3-4-8-17(16)23)28(22)27-11-5-6-12-27/h3-13H,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXUGZLTTRTPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide , with CAS number 886926-52-9, belongs to the class of 1,2,4-triazole derivatives . This class is recognized for its diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The unique structure of this compound incorporates a triazole ring and a sulfanyl group, which are pivotal in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molecular Weight | 437.9 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or modulate receptors by binding to active or allosteric sites on proteins. Such interactions can lead to significant alterations in biochemical pathways relevant to various disease processes, particularly cancer and infections.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. In a study evaluating related triazole derivatives, compounds similar to our target showed moderate activities against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group in our compound may enhance its efficacy against a broader spectrum of microorganisms.
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. For instance, derivatives similar to This compound have shown promising results in inhibiting tumor growth in various cancer cell lines . The mechanism typically involves interference with cellular signaling pathways that regulate proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : In a comparative study of triazole derivatives, compounds exhibiting structural similarities to our target demonstrated significant inhibition against Candida albicans and Klebsiella pneumoniae. The study highlighted the importance of substituent groups in enhancing antimicrobial activity .
- Anticancer Screening : A series of triazole-containing compounds were screened for anticancer activity against breast cancer cell lines. Results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity compared to standard treatments .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. For example:
- In studies involving similar triazole derivatives, moderate activity was observed against pathogens such as Escherichia coli and Staphylococcus aureus .
- The presence of the sulfanyl group in this compound may enhance its efficacy against a broader spectrum of microorganisms, including fungi like Candida albicans and bacteria such as Klebsiella pneumoniae .
Anticancer Applications
The anticancer potential of triazole derivatives is well-documented:
- Various studies have shown that triazole-containing compounds can inhibit tumor growth across different cancer cell lines. The mechanism often involves interference with cellular signaling pathways that regulate proliferation and apoptosis .
- A notable case study involved screening triazole derivatives against breast cancer cell lines, where specific substitutions on the triazole ring significantly increased cytotoxicity compared to standard treatments .
Antimicrobial Efficacy
A comparative study highlighted the antimicrobial efficacy of triazole derivatives similar to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide . The study demonstrated significant inhibition against various pathogens, emphasizing the role of substituent groups in enhancing antimicrobial activity .
Anticancer Screening
In another study focused on anticancer activity, a series of triazole derivatives were tested against breast cancer cell lines. Results indicated that particular modifications on the triazole ring led to enhanced cytotoxic effects, suggesting that this compound could be a valuable candidate for further development in cancer therapies .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions, including:
- Optimization of Reaction Conditions : Factors such as temperature and solvent choice are crucial for maximizing yield and purity.
- Reagents Used : Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines .
Chemical Reactions Analysis
S-Alkylation Reactions
The sulfanyl (-S-) group attached to the triazole ring enables S-alkylation under basic conditions. This reaction is critical for modifying the compound’s side chains to enhance pharmacological properties.
-
Mechanistic Insight : The reaction proceeds via deprotonation of the sulfanyl group, followed by nucleophilic attack on the alkyl halide. Tautomerism between thiol (S-H) and thione (C=S) forms influences reactivity .
Nucleophilic Substitution
The electron-deficient triazole ring facilitates nucleophilic substitution at position 3 or 5, depending on reaction conditions.
| Target Position | Reagents | Conditions | Product Profile | Source |
|---|---|---|---|---|
| Triazole C-3 | Amines, alkoxides | Reflux in ethanol | Substituted triazoles with new R groups | |
| Triazole C-5 | Grignard reagents | Dry THF, −78°C to RT | Introduction of alkyl/aryl groups |
-
Example : Reaction with sodium methoxide replaces the sulfanyl group with a methoxy group.
Oxidation Reactions
The sulfanyl linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, acetic acid | Sulfoxide (-SO-) | Enhanced solubility and bioavailability | |
| mCPBA | DCM, 0°C to RT | Sulfone (-SO₂-) | Stabilization of the sulfonyl group |
-
Kinetics : Oxidation rates depend on steric hindrance from the 2-chlorophenyl and pyrrole substituents.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Reagents | Outcome | Functional Impact | Source |
|---|---|---|---|---|
| HCl (6M), reflux | H₂O | Cleavage of acetamide to carboxylic acid | Increased polarity | |
| NaOH (10%), RT | Ethanol/H₂O mixture | Partial hydrolysis to amide intermediates | Tunable pharmacokinetics |
Condensation Reactions
The primary amine (-NH₂) on the triazole ring participates in condensation with carbonyl compounds.
| Carbonyl Source | Catalyst | Product Type | Yield | Source |
|---|---|---|---|---|
| Aldehydes | AcOH, Δ | Schiff bases | 50–65% | |
| Ketones | TiCl₄ | Hydrazones | 45–60% |
-
Applications : Schiff base derivatives show enhanced antimicrobial activity.
Acid-Base Reactions
The compound’s basic triazole nitrogen and acidic sulfanyl proton allow pH-dependent behavior.
| pH Range | Dominant Form | Reactivity | Source |
|---|---|---|---|
| < 3 | Protonated triazole (N-H⁺) | Increased solubility in polar solvents | |
| 7–10 | Deprotonated sulfanyl (-S⁻) | Enhanced nucleophilicity for S-alkylation |
Photochemical Reactions
UV irradiation induces isomerization or bond cleavage in the presence of photosensitizers.
| Light Source | Sensitizer | Major Change | Outcome | Source |
|---|---|---|---|---|
| UV-A (365 nm) | Benzophenone | C-S bond cleavage | Formation of thiol intermediates | |
| UV-C (254 nm) | None | Triazole ring rearrangement | Loss of bioactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of analogous compounds, focusing on structural variations, synthesis methods, and biological activities.
Structural Analogues
Key Observations
Substitution at Triazole 5-Position: The 2-chlorophenyl group in the target compound confers higher lipophilicity compared to furan-2-yl (logP ~3.2 vs. Pyridinyl or thiophenyl substituents (e.g., ) introduce heteroaromaticity, which may improve binding to enzymes like kinases or cytochrome P450.
Triazole 4-Position Modifications :
- The 1H-pyrrol-1-yl group in the target compound offers a planar aromatic system for π-π stacking, unlike methyl or ethyl groups in analogues , which reduce steric hindrance but limit electronic interactions.
Acetamide Tail Variations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what catalysts or conditions are critical for achieving high yields?
- Methodological Answer : The compound is synthesized via condensation reactions involving substituted triazole precursors and hydroxyacetamide derivatives. A typical procedure involves refluxing equimolar concentrations of 4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts. Post-reaction purification involves distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Structural confirmation relies on 1H NMR , IR spectroscopy , and LC-MS to validate functional groups (e.g., sulfanyl, acetamide) and molecular weight. Elemental analysis ensures stoichiometric purity. For crystallographic verification, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated in analogous triazole-acetamide derivatives .
Advanced Research Questions
Q. How can synthetic conditions be optimized to enhance yield or reduce byproducts?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Testing alternatives to zeolite (Y-H), such as acidic or basic catalysts, to improve regioselectivity.
- Solvent Variation : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Reaction Time/Temperature : Lowering temperatures (e.g., 120°C) with extended reflux periods (8–10 hours) to minimize decomposition .
Q. What computational methods are used to predict the compound’s biological activity, and how reliable are these predictions?
- Methodological Answer : The PASS (Prediction of Activity Spectra for Substances) program predicts biological targets by comparing structural motifs to known bioactive compounds. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or receptors. While these tools identify potential antiproliferative or antimicrobial activity, experimental validation (e.g., in vitro assays) is critical, as steric effects or solubility may alter outcomes .
Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Methodological Answer : Contradictions often arise from substituent effects. For example:
- Electron-Withdrawing Groups : A 2-chlorophenyl substituent may enhance stability but reduce membrane permeability compared to methyl or methoxy groups.
- Triazole Ring Modifications : Replacing pyrrol-1-yl with pyrazole or imidazole alters hydrogen-bonding capacity, affecting target binding. Systematic SAR studies with controlled variables (e.g., logP, polar surface area) are recommended .
Q. What strategies are effective for modifying the compound’s structure to improve pharmacokinetic properties?
- Methodological Answer : Key modifications include:
- Bioisosteric Replacement : Substituting the sulfanyl group with sulfone or phosphonate to enhance metabolic stability.
- Prodrug Design : Introducing hydrolyzable esters (e.g., ethyl or benzyl) to the acetamide moiety to improve oral bioavailability.
- Solubility Enhancement : Adding hydrophilic groups (e.g., polyethylene glycol chains) to the triazole or phenyl rings .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s mechanism of action?
- Methodological Answer : A tiered approach is recommended:
- In Silico Screening : Prioritize targets using docking and pharmacophore modeling.
- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase activity) or cell viability tests (e.g., MTT assay on cancer lines).
- In Vivo Models : Evaluate toxicity and efficacy in xenograft models, with dose-ranging studies to establish therapeutic windows .
Q. What analytical techniques are suitable for detecting degradation products or impurities in bulk samples?
- Methodological Answer : HPLC-MS with photodiode array detection identifies impurities >0.1%. Thermogravimetric Analysis (TGA) monitors thermal degradation, while NMR stability studies under accelerated conditions (e.g., 40°C/75% RH) assess hydrolytic susceptibility of the sulfanyl and acetamide groups .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
